molecular formula C15H16N2O2 B5496707 4-propoxy-N-4-pyridinylbenzamide

4-propoxy-N-4-pyridinylbenzamide

Cat. No. B5496707
M. Wt: 256.30 g/mol
InChI Key: HDBOATKQSMATTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propoxy-N-4-pyridinylbenzamide, also known as PPBA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PPBA is a member of the benzamide family and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Medicine: Therapeutic Agent Development

4-propoxy-N-4-pyridinylbenzamide shows potential in the development of therapeutic agents. Research suggests its structure could be modified to create compounds with specific pharmacological properties . This compound could play a role in the emerging field of P4 medicine, which focuses on predictive, personalized, preventive, and participatory healthcare approaches .

Agriculture: Crop Protection Chemicals

While direct references to 4-propoxy-N-4-pyridinylbenzamide in agriculture are limited, related compounds have been explored for their use in crop protection. Its structural analogs may serve as precursors or active ingredients in the synthesis of pesticides or herbicides, contributing to the management of crop diseases and pests .

Material Science: Advanced Material Synthesis

In material science, 4-propoxy-N-4-pyridinylbenzamide could be utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation technologies, and catalysis due to their porous nature .

Industrial Applications: Chemical Manufacturing

The compound’s derivatives have been used in the synthesis of industrial dyes and pigments, such as Pigment Yellow 181, which is known for its heat stability and is used in plastics and technical fabrics .

Environmental Impact: Eco-friendly Alternatives

Research into the environmental impact of chemical compounds is crucial. While specific data on 4-propoxy-N-4-pyridinylbenzamide is not readily available, the study of its environmental fate, biodegradability, and potential as an eco-friendlier alternative to more harmful substances is an important area of research .

Biotechnology: Drug Discovery and Design

In biotechnology, this compound could be involved in the design and discovery of new drugs. Its structure may allow it to interact with biological targets, such as enzymes or receptors, which can be leveraged to develop new medications or treatments .

Pharmacology: Drug Metabolism Studies

4-propoxy-N-4-pyridinylbenzamide may be used in pharmacological studies to understand drug metabolism and action mechanisms. It could serve as a model compound to study interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Chemistry Research: Synthetic Pathways

In chemistry research, this compound is of interest for exploring synthetic pathways and reactions. It can be used to study different chemical synthesis techniques, optimize reaction conditions, and develop new synthetic methods that could be applied to a wide range of chemical compounds .

properties

IUPAC Name

4-propoxy-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-11-19-14-5-3-12(4-6-14)15(18)17-13-7-9-16-10-8-13/h3-10H,2,11H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBOATKQSMATTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propoxy-N-pyridin-4-ylbenzamide

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